(4-bromo-1-methyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone
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Overview
Description
(4-bromo-1-methyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that features both pyrazole and indole moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-bromo-1-methyl-1H-pyrazole, which can be achieved by bromination of 1-methylpyrazole. The indole moiety can be synthesized separately through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
The final step involves coupling the pyrazole and indole moieties through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1-methyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (4-bromo-1-methyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-bromo-1-methyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and indole moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-1H-pyrazole: A simpler compound with only the pyrazole moiety.
2,3-dihydro-1H-indole: A compound with only the indole moiety.
(4-bromo-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone: A similar compound with a different substitution pattern.
Uniqueness
The uniqueness of (4-bromo-1-methyl-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone lies in its combined pyrazole and indole structures, which provide a versatile platform for chemical modifications and biological interactions. This dual functionality makes it a valuable compound for diverse scientific applications.
Properties
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)-(2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-16-8-10(14)12(15-16)13(18)17-7-6-9-4-2-3-5-11(9)17/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIZIAAAYGEXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCC3=CC=CC=C32)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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